molecular formula C15H14N2O B13671292 2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine

Cat. No.: B13671292
M. Wt: 238.28 g/mol
InChI Key: AEVRYIOQNHPNIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 2-methoxybenzaldehyde in the presence of a catalyst such as acetic acid under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or environmentally benign solvents, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials, dyes, and agrochemicals

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activity. For example, it may inhibit enzyme activity by binding to the active site or alter gene expression by intercalating into DNA . The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine
  • 2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
  • 2-(2-Hydroxyphenyl)imidazo[1,2-a]pyridine

Comparison

2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine is unique due to the presence of both the methoxyphenyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and biological effects .

Properties

IUPAC Name

2-(2-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-11-6-5-9-17-10-13(16-15(11)17)12-7-3-4-8-14(12)18-2/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVRYIOQNHPNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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